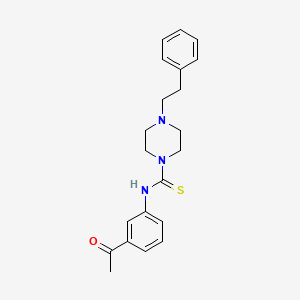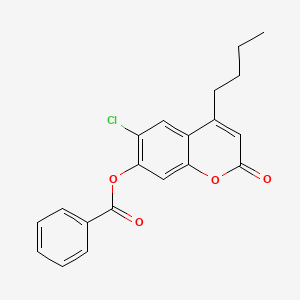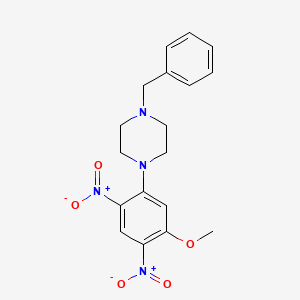![molecular formula C21H17F2N3O2S2 B5110742 N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DIF-TU and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DIF-TU is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and pathways that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
DIF-TU has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, DIF-TU has been found to reduce the expression of certain genes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIF-TU has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, the compound has been found to be effective at low concentrations, which can reduce the cost of experiments. However, one limitation of DIF-TU is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on DIF-TU. One area of research is to further understand the mechanism of action of the compound. This can help to identify specific enzymes and pathways that are targeted by DIF-TU, which can lead to the development of more targeted therapies. Another area of research is to study the effects of DIF-TU on different types of cancer cells and viruses. This can help to identify the potential therapeutic applications of the compound. Additionally, research can be done to optimize the synthesis and purification methods of DIF-TU to improve its efficiency and reduce its cost.
Métodos De Síntesis
The synthesis of DIF-TU involves the reaction between 2,4-difluoroaniline and 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DIF-TU has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antiviral activities. The compound has been tested on various cancer cell lines, and it has been found to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, DIF-TU has been found to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S2/c22-15-5-10-19(18(23)13-15)25-21(29)24-16-6-8-17(9-7-16)30(27,28)26-12-11-14-3-1-2-4-20(14)26/h1-10,13H,11-12H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEFVYIEHDCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
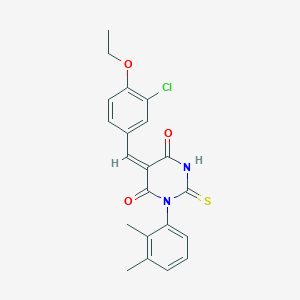
![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)
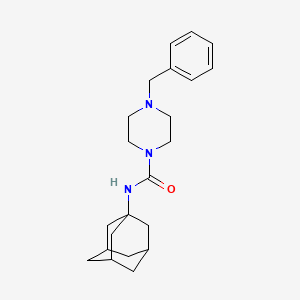
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
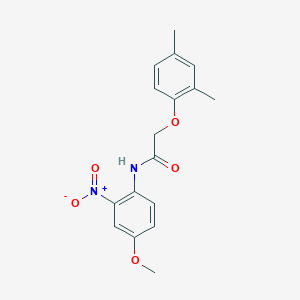
![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)
![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
